An In-depth Technical Guide to 5-tert-butylthiophene-2-sulfonyl chloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-tert-butylthiophene-2-sulfonyl chloride: Synthesis, Properties, and Applications
Abstract
5-tert-butylthiophene-2-sulfonyl chloride is a pivotal chemical intermediate, valued for its role as a versatile building block in the synthesis of complex organic molecules. Its unique structure, combining a thiophene ring with a sterically demanding tert-butyl group and a highly reactive sulfonyl chloride moiety, makes it a compound of significant interest in medicinal chemistry and materials science. The thiophene scaffold is a well-established bioisostere for the benzene ring, offering modified physicochemical properties while retaining biological activity.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 5-tert-butylthiophene-2-sulfonyl chloride, with a focus on practical, field-proven insights for laboratory and development settings.
Physicochemical and Spectroscopic Profile
5-tert-butylthiophene-2-sulfonyl chloride is characterized by its reactive nature, primarily due to the electrophilic sulfur atom of the sulfonyl chloride group. This reactivity dictates its handling and storage requirements.
Chemical Structure and Properties
The molecule consists of a thiophene ring substituted at the 2-position with a sulfonyl chloride group (-SO₂Cl) and at the 5-position with a tert-butyl group (-C(CH₃)₃). The tert-butyl group imparts increased lipophilicity and steric bulk, which can be strategically utilized in drug design to modulate binding interactions and pharmacokinetic properties.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 179400-17-0 | [2] |
| Molecular Formula | C₈H₁₁ClO₂S₂ | N/A |
| Molecular Weight | 238.75 g/mol | N/A |
| Appearance | Typically a low-melting solid or oil | [3] |
| Reactivity | Highly reactive with nucleophiles, moisture-sensitive | [4][5] |
Spectroscopic Data Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring. A singlet with an integration of nine protons in the upfield region would be characteristic of the tert-butyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the four distinct carbons of the thiophene ring, with the carbon attached to the sulfonyl chloride group being significantly downfield. Two signals corresponding to the quaternary and methyl carbons of the tert-butyl group would also be present.
-
IR (Infrared) Spectroscopy: Strong characteristic absorption bands would be observed for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically in the ranges of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
-
MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of chlorine and sulfur atoms.
Synthesis and Purification: A Step-by-Step Guide
The synthesis of 5-tert-butylthiophene-2-sulfonyl chloride is a two-step process, beginning with the preparation of the 2-tert-butylthiophene precursor, followed by its chlorosulfonation.
Step 1: Synthesis of 2-tert-butylthiophene Precursor
The most common method for synthesizing the precursor, 2-tert-butylthiophene, is through the Friedel-Crafts alkylation of thiophene.[6] This electrophilic aromatic substitution reaction introduces the tert-butyl group onto the thiophene ring.
Experimental Protocol: Friedel-Crafts Alkylation of Thiophene
Objective: To synthesize 2-tert-butylthiophene.
Materials:
-
Thiophene
-
tert-Butyl bromide (or tert-butanol)
-
Aluminum trichloride (AlCl₃) or another suitable Lewis acid catalyst
-
Dichloromethane (DCM) as solvent
-
Water
-
5% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum trichloride in dichloromethane at -78°C (dry ice/acetone bath).[6]
-
Reagent Addition: Slowly add a solution of thiophene and tert-butyl bromide in dichloromethane dropwise to the stirred suspension over one hour, maintaining the temperature at -78°C.[6]
-
Reaction Progression: Stir the mixture at -78°C for an additional two hours, then allow it to slowly warm to room temperature and continue stirring for 18 hours.[6]
-
Workup: Dilute the reaction mixture with dichloromethane and wash sequentially with water, 5% sodium hydroxide solution, and water.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
-
Purification: Purify the crude 2-tert-butylthiophene by vacuum distillation to yield a colorless oil.[6]
Causality and Insights: The use of a strong Lewis acid like AlCl₃ is crucial to generate the tert-butyl carbocation electrophile from tert-butyl bromide. The reaction is performed at low temperatures to control the exothermicity and selectivity of the reaction.
Diagram 1: Synthesis Workflow for 2-tert-butylthiophene
Caption: Workflow for the synthesis of 2-tert-butylthiophene via Friedel-Crafts alkylation.
Step 2: Chlorosulfonation of 2-tert-butylthiophene
Chlorosulfonation is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The reaction with 2-tert-butylthiophene is highly regioselective, with substitution occurring at the 5-position due to the directing effect of the tert-butyl group.
Experimental Protocol: Chlorosulfonation of 2-tert-butylthiophene
Objective: To synthesize 5-tert-butylthiophene-2-sulfonyl chloride.
Materials:
-
2-tert-butylthiophene
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM) or another inert solvent
-
Ice water
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a solution of 2-tert-butylthiophene in dichloromethane to 0°C.
-
Reagent Addition: Add chlorosulfonic acid dropwise to the cooled solution, maintaining the temperature between 0-5°C. The reaction is highly exothermic and releases HCl gas, requiring an efficient fume hood.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess chlorosulfonic acid and precipitate the product.
-
Extraction and Washing: Extract the product into dichloromethane. Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
Self-Validating System and Trustworthiness: The success of this protocol relies on strict temperature control to prevent side reactions and the complete removal of acidic byproducts during the workup, which is validated by pH testing of the aqueous washes. The final product's purity should be confirmed by NMR spectroscopy.
Authoritative Grounding: The regiochemistry of electrophilic substitution on substituted thiophenes is well-documented, with the activating tert-butyl group directing the incoming electrophile to the adjacent vacant position (C5).[7]
Diagram 2: Chlorosulfonation of 2-tert-butylthiophene
Caption: Reaction scheme for the synthesis of the target compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of 5-tert-butylthiophene-2-sulfonyl chloride stems from its high reactivity as an electrophile, making it a key precursor for a wide range of sulfur-containing compounds.
Core Reactivity with Nucleophiles
Sulfonyl chlorides are powerful electrophiles that readily react with various nucleophiles.[8] This reactivity is the foundation of their utility in organic synthesis.
-
Formation of Sulfonamides: The most significant reaction is with primary and secondary amines to form sulfonamides (-SO₂NR₂).[9][10] This reaction is fundamental in medicinal chemistry for creating the sulfonamide linkage, a privileged scaffold in numerous approved drugs.[8][10]
-
Formation of Sulfonates: Reaction with alcohols or phenols in the presence of a base yields sulfonate esters (-SO₂OR).
-
Hydrolysis: 5-tert-butylthiophene-2-sulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid (-SO₃H).[4][5]
Diagram 3: Reactivity of 5-tert-butylthiophene-2-sulfonyl chloride
Caption: Key reactions of 5-tert-butylthiophene-2-sulfonyl chloride with various nucleophiles.
Applications in Drug Discovery and Development
The thiophene-sulfonamide motif is of great interest in drug discovery. Thiophenes are considered bioisosteres of phenyl rings and can offer advantages in terms of metabolic stability and potency.[1]
-
Scaffold for Bioactive Molecules: The title compound provides a direct route to novel thiophene-based sulfonamides. These derivatives have been explored for a range of therapeutic targets, including their use as anti-cancer agents.[11]
-
Modulation of Physicochemical Properties: The tert-butyl group provides steric hindrance and increases lipophilicity. This can be used to fine-tune a drug candidate's binding to its target receptor and to improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Safety, Handling, and Storage
Proper handling of 5-tert-butylthiophene-2-sulfonyl chloride is critical due to its corrosive and reactive nature.
Table 2: Safety and Handling Precautions
| Precaution Category | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. | Protects skin and eyes from the corrosive effects of the compound and its reaction byproducts (e.g., HCl).[3][5] |
| Handling | Handle only in a well-ventilated chemical fume hood.[5] Avoid breathing dust or vapors. | Prevents inhalation of the corrosive substance and HCl gas produced during reactions or hydrolysis. |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[3][5] | Prevents hydrolysis from atmospheric moisture, which degrades the compound.[4] |
| Incompatible Materials | Keep away from water, strong bases, alcohols, and amines (except under controlled reaction conditions).[5][12] | These substances react vigorously and exothermically with sulfonyl chlorides. |
| Disposal | Dispose of in accordance with local, state, and federal regulations for corrosive chemical waste. | Ensures environmental protection and compliance with safety standards. |
Conclusion
5-tert-butylthiophene-2-sulfonyl chloride is a high-value reagent that serves as a gateway to a diverse range of thiophene-based sulfonamides and other sulfur-containing molecules. Its synthesis, while requiring careful control of reaction conditions, is straightforward and relies on fundamental organic reactions. The compound's reactivity profile makes it an indispensable tool for medicinal chemists aiming to leverage the unique properties of the thiophene scaffold in drug design. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers can effectively and safely utilize this versatile building block in their synthetic endeavors.
References
-
Rech, J. C., & Perboni, A. D. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18403-18407. [Link]
-
PubChem. (n.d.). 2-tert-Butylthiophene. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. [Link]
-
NextSDS. (n.d.). 5-tert-butylthiophene-2-sulfonyl chloride — Chemical Substance Information. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Royal Society of Chemistry. [Link]
-
Sinopeg. (2026, February 27). 5-Chlorothiophene-2-sulfonyl Chloride: A Deep Dive into Synthesis and Handling. [Link]
-
Al-Jalal, N. A. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry. Tetrahedron, 59(43), 8565-8569. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Organic Syntheses. (n.d.). 2-thiophenethiol. [Link]
-
Pattanayak, P., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1235-1250. [Link]
- Google Patents. (n.d.). US3161675A - Process for preparing sulfonamide compounds.
-
Medicinal Chemistry and Drug Discovery. (2025, January 15). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]
-
Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]
-
Zhang, Y., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. European Journal of Medicinal Chemistry, 209, 112885. [Link]
- Google Patents. (n.d.).
-
ChemBorun. (n.d.). Spiro-OMeTAD (Spiro-MeOTAD) sublimed (99.8% and 99.9% purity) CAS: 207739-72-8. [Link]
-
Luminescence Technology Corp. (n.d.). Spiro-MeOTAD / Spiro-OMeTAD|207739-72-8. [Link]
-
ResearchGate. (2018, August 21). Synthesis of 2-(Substituted-silyl)thiophene-3-carboxylates via a Facile [3+2] Cycloaddition Reaction Catalyzed by Potassium tert-Butoxide. [Link]
-
NOVAPURI. (n.d.). Spiro-MeOTAD. [Link]
-
LookChem. (n.d.). Cas 207739-72-8, 2,2',7,7'-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene. [Link]
Sources
- 1. One moment, please... [cognizancejournal.com]
- 2. nextsds.com [nextsds.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-T-BUTYLTHIOPHENE | 1689-78-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
